2,6-Dichloro-9-phenyl-9h-purine
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Overview
Description
2,6-Dichloro-9-phenyl-9H-purine is a heterocyclic aromatic compound that belongs to the purine family. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions and a phenyl group at the 9 position of the purine ring. Purines are essential components of nucleic acids, and their derivatives have significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-9-phenyl-9H-purine typically involves a multi-step process starting from 2,6-dichloropurine. One common method includes the reaction of 2,6-dichloropurine with phenylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura cross-coupling conditions . The reaction is carried out in a mixture of water and acetonitrile, and the product is purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-9-phenyl-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 6 positions can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form various substituted purine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used under Suzuki-Miyaura cross-coupling conditions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can have different biological and pharmacological properties.
Scientific Research Applications
2,6-Dichloro-9-phenyl-9H-purine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in biological processes and as a probe for understanding purine metabolism.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-9-phenyl-9H-purine involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by interacting with key signaling pathways involved in cell death . The compound’s structure allows it to bind to specific proteins and enzymes, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
2,6-Dichloro-9-phenyl-9H-purine can be compared with other similar compounds, such as:
2,6-Dichloropurine: Lacks the phenyl group at the 9 position and has different biological activities.
2,6-Dichloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine: Contains a tetrahydro-2H-pyran-2-yl group instead of a phenyl group, leading to different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6971-26-2 |
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Molecular Formula |
C11H6Cl2N4 |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
2,6-dichloro-9-phenylpurine |
InChI |
InChI=1S/C11H6Cl2N4/c12-9-8-10(16-11(13)15-9)17(6-14-8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
PUARFAPITOZVIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C2N=C(N=C3Cl)Cl |
Origin of Product |
United States |
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